ER-000444793

Übersicht

Beschreibung

ER-000444793 is a potent inhibitor of the mitochondrial permeability transition pore (mPTP) opening. It is a small molecule that acts independently of cyclophilin D inhibition, making it a unique and valuable tool in the study of mitochondrial function and pathology .

Analyse Chemischer Reaktionen

ER-000444793 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Hemmung der mPTP-Öffnung: this compound hemmt potenziell und dosisabhängig den durch Kalzium induzierten mitochondrialen Permeabilitätsübergang.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Mitochondriale Forschung: Es wird verwendet, um den mitochondrialen Permeabilitätsübergang und seine Rolle bei der zellulären Homöostase und Pathologie zu untersuchen.

Arzneimittelentwicklung: Die Verbindung dient als Werkzeug für das Screening und die Entwicklung neuartiger mPTP-Modulatoren.

Wirkmechanismus

This compound hemmt die Öffnung des mitochondrialen Permeabilitätsübergangs-Pors durch einen Mechanismus, der unabhängig von der Cyclophilin-D-Inhibition ist. Es hemmt potenziell und dosisabhängig den durch Kalzium induzierten mitochondrialen Permeabilitätsübergang, ohne die enzymatische Aktivität von Cyclophilin D zu beeinträchtigen oder Cyclosporin A vom Cyclophilin-D-Protein zu verdrängen .

Wissenschaftliche Forschungsanwendungen

High-Throughput Screening

ER-000444793 was identified through high-throughput screening (HTS) using cryopreserved mitochondria. The compound demonstrated significant inhibition of Ca²⁺-induced mitochondrial swelling, which is indicative of mPTP opening. The IC₅₀ values for this compound were found to be 12.9 μM in initial assays and 2.8 μM in subsequent evaluations, showcasing its potency as an mPTP inhibitor .

Mitochondrial Function Studies

The compound has been instrumental in elucidating the role of mPTP in mitochondrial function. Studies indicate that this compound improves mitochondrial Ca²⁺ retention capacity, which is crucial for maintaining cellular homeostasis under stress conditions . This characteristic makes it useful for investigating cellular responses to various stimuli and stressors.

Therapeutic Potential

Given its ability to inhibit mPTP opening without affecting CypD, this compound holds promise as a therapeutic agent in conditions characterized by excessive cell death due to mPTP opening. Research indicates potential applications in:

- Cardioprotection : In models of ischemia-reperfusion injury, compounds that inhibit mPTP can reduce myocardial damage .

- Neuroprotection : In neurodegenerative diseases where mitochondrial dysfunction is prevalent, this compound could help mitigate neuronal loss .

- Cancer Therapy : By controlling cell death pathways, it may enhance the efficacy of chemotherapeutic agents .

Table 1: Summary of Key Studies Involving this compound

Wirkmechanismus

ER-000444793 inhibits the opening of the mitochondrial permeability transition pore by a mechanism that is independent of cyclophilin D inhibition. It potently and dose-dependently inhibits calcium-induced mitochondrial permeability transition without affecting cyclophilin D enzymatic activity or displacing cyclosporin A from cyclophilin D protein .

Vergleich Mit ähnlichen Verbindungen

ER-000444793 ist in seinem Wirkmechanismus im Vergleich zu anderen mPTP-Inhibitoren einzigartig. Zu den ähnlichen Verbindungen gehören:

Cyclosporin A: Ein bekannter mPTP-Inhibitor, der durch Bindung an Cyclophilin D wirkt.

Sanglifehrin A: Ein weiterer mPTP-Inhibitor, der Cyclosporin A vom Cyclophilin-D-Protein verdrängt.

This compound zeichnet sich durch seinen cyclophilin-D-unabhängigen Mechanismus aus, was es zu einem wertvollen Werkzeug für die Erforschung des mPTP macht, ohne die Off-Target-Effekte, die mit der Cyclophilin-D-Inhibition verbunden sind .

Vorbereitungsmethoden

Die Herstellung von ER-000444793 beinhaltet synthetische Verfahren, die die Verwendung verschiedener Reagenzien und Bedingungen umfassen. Spezifische Details zu den synthetischen Verfahren und industriellen Produktionsmethoden sind in der Literatur nicht readily available. Die Verbindung ist kommerziell erhältlich und kann bei Lieferanten wie MedChemExpress bezogen werden .

Biologische Aktivität

ER-000444793 is a small molecule identified as a potent inhibitor of the mitochondrial permeability transition pore (mPTP). This compound has been studied for its biological activity, particularly in the context of mitochondrial function and cell death mechanisms. The following sections summarize key findings, including experimental data, case studies, and mechanisms of action.

This compound operates through a CypD-independent mechanism , meaning it does not inhibit cyclophilin D (CypD) enzymatic activity or displace cyclosporin A (CsA) from CypD. Instead, it acts directly on the mPTP, inhibiting its opening under conditions that typically induce mitochondrial swelling and depolarization due to calcium overload. This characteristic makes this compound a candidate for protecting cells from calcium-induced cell death.

Key Findings:

- Inhibition of mPTP : High-throughput screening identified this compound as an effective mPTP inhibitor in assays measuring Ca²⁺-induced mitochondrial swelling and membrane depolarization .

- Calcium Retention Capacity : The compound enhances the retention capacity of mitochondria for calcium ions, thereby preventing excessive mitochondrial swelling and subsequent cell death .

Table 1: Summary of Biological Activity Assays

Case Studies

Several studies have explored the implications of this compound in various biological contexts:

- Cardioprotection : In models of ischemia-reperfusion injury, this compound demonstrated protective effects by maintaining mitochondrial integrity and function during calcium overload scenarios. This suggests potential therapeutic applications in cardiac conditions where mPTP opening contributes to cell death .

- Neuroprotection : Research indicates that this compound may also have neuroprotective properties by preventing neuronal cell death associated with mPTP activation during pathological conditions like stroke .

- Cancer Cell Studies : In cancer cell lines, this compound was shown to enhance apoptosis when combined with TRAIL (TNF-related apoptosis-inducing ligand), suggesting a role in potentiating cytotoxic effects against tumor cells by modulating mitochondrial function .

Eigenschaften

IUPAC Name |

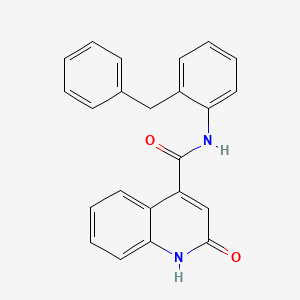

N-(2-benzylphenyl)-2-oxo-1H-quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2/c26-22-15-19(18-11-5-7-13-21(18)24-22)23(27)25-20-12-6-4-10-17(20)14-16-8-2-1-3-9-16/h1-13,15H,14H2,(H,24,26)(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZPRRGJIHYZAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=CC(=O)NC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.